4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

Catalog No.
S12522623
CAS No.
M.F
C15H8ClFO2
M. Wt
274.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

Product Name

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

IUPAC Name

4-chloro-3-[2-(4-fluorophenyl)ethynyl]benzoic acid

Molecular Formula

C15H8ClFO2

Molecular Weight

274.67 g/mol

InChI

InChI=1S/C15H8ClFO2/c16-14-8-5-12(15(18)19)9-11(14)4-1-10-2-6-13(17)7-3-10/h2-3,5-9H,(H,18,19)

InChI Key

MTOHNXJAOGCZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)O)Cl)F

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid is a chemical compound characterized by its unique structure, which includes a chloro group, a fluoro group, and an ethynyl group attached to a benzoic acid moiety. Its molecular formula is C15H11ClFC_{15}H_{11}ClF and it has a molar mass of approximately 264.7 g/mol. The presence of halogen substituents (chlorine and fluorine) in the aromatic system can significantly influence the compound's reactivity and biological properties.

Due to the functional groups present:

  • Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki reactions, enabling the formation of more complex structures.
  • Acid-Base Reactions: As a carboxylic acid, it can act as an acid in reactions with bases, forming salts and esters.

Research on 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid indicates potential biological activities. Compounds with similar structures have been studied for their effects on various biological targets, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: The presence of halogens can enhance the antimicrobial efficacy of compounds.
  • Receptor Modulation: Similar compounds have been investigated for their interactions with adenosine receptors, potentially influencing cellular signaling pathways.

The synthesis of 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available 4-chloro-3-bromobenzoic acid and 4-fluorophenylacetylene.
  • Reaction Conditions: A common approach involves a Sonogashira coupling reaction where the bromide reacts with the acetylene in the presence of a palladium catalyst and base.
  • Purification: The crude product can be purified using standard techniques such as recrystallization or chromatography.

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid has several potential applications:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.
  • Material Science: It may be used in the synthesis of advanced materials due to its unique electronic properties imparted by the halogen groups.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the development of more complex molecules.

Studies involving 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid focus on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can reveal its potential pharmacological effects.
  • Enzyme Inhibition Assays: Testing its ability to inhibit certain enzymes may provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-3-(phenylethynyl)benzoic acidLacks fluorine substituentMay exhibit different biological activity profiles
4-Fluoro-3-(4-chlorophenylethynyl)benzoic acidContains both chloro and fluoro groupsPotentially enhanced reactivity due to dual halogens
2-Chloro-5-(4-fluorophenylethynyl)benzoic acidDifferent position of chloro groupVariations in electronic properties and reactivity

Uniqueness

The uniqueness of 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to similar compounds. The combination of chlorine and fluorine substituents on the aromatic ring can enhance lipophilicity and alter binding interactions with biological targets, making it particularly valuable in medicinal chemistry and material science applications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.0196853 g/mol

Monoisotopic Mass

274.0196853 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types